![molecular formula C25H28N4O3 B2516576 N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide CAS No. 1251683-23-4](/img/structure/B2516576.png)
N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Scientific Research Applications
Therapeutic Applications of Pyrazoline Derivatives
Pyrazoline derivatives, closely related to the chemical structure , exhibit a broad spectrum of biological activities. Their significance in anticancer research is particularly notable, as these compounds have been found to possess potent anticancer properties. Pyrazoline derivatives have been synthesized and tested for their efficacy in inhibiting cancer cell growth, with several compounds showing promising results in terms of tumor specificity and reduced toxicity to non-cancerous cells. This includes their potential in targeting oral squamous cell carcinoma (OSCC) with high tumor specificity and minimal keratinocyte toxicity, indicating a promising avenue for the development of new anticancer drugs with fewer side effects (Sugita et al., 2017).
Environmental Impact and Analytical Methods
The environmental persistence and effects of chemical compounds, including those related to "N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide," have been a subject of study. Research on parabens, which share functional groups with the compound of interest, reveals their widespread presence in aquatic environments and potential endocrine-disrupting effects. These studies underscore the importance of understanding the fate, behavior, and potential health effects of such compounds in the environment, leading to better management and regulation strategies to mitigate their impact (Haman et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-[5-(4-ethylphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-3-17-4-6-18(7-5-17)23-22(16-26-28-23)25(31)29-14-12-20(13-15-29)27-24(30)19-8-10-21(32-2)11-9-19/h4-11,16,20H,3,12-15H2,1-2H3,(H,26,28)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJIXWQEACNQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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